molecular formula C15H15N5O2 B2415122 N-(2-methoxybenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034392-85-1

N-(2-methoxybenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No.: B2415122
CAS No.: 2034392-85-1
M. Wt: 297.318
InChI Key: LZGSOFSRTWTDQX-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C15H15N5O2 and its molecular weight is 297.318. The purity is usually 95%.
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Biological Activity

N-(2-methoxybenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C17H15N3O3C_{17}H_{15}N_3O_3 and a molecular weight of 309.32 g/mol. Its structure features a pyrimidine core substituted with both a methoxybenzyl group and an oxadiazole moiety, which are known to influence its biological properties.

Anticancer Activity

Research indicates that derivatives containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. For example, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines including MCF-7 (breast cancer) and U-937 (monocytic leukemia) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 Value (µM)Mechanism of Action
N-(2-methoxybenzyl)-5-(3-methyl...)MCF-70.65Induction of apoptosis via p53 activation
Similar Oxadiazole DerivativeU-9372.41Caspase activation
Other Oxadiazole CompoundsCEM-13< 1.0Cell cycle arrest at G0-G1 phase

The mechanism by which this compound exerts its effects primarily involves the modulation of apoptotic pathways. Studies have reported increased levels of p53 and caspase activation in treated cells, suggesting that these compounds may act as pro-apoptotic agents .

Antimicrobial Activity

In addition to anticancer properties, some oxadiazole derivatives have demonstrated antimicrobial activity. For instance, certain structural analogs have been evaluated for their efficacy against bacterial strains and fungi. The incorporation of specific substituents on the oxadiazole ring can enhance their antimicrobial potency .

Case Studies

A notable study involving the compound indicated its effectiveness against resistant strains of cancer cells that typically exhibit poor responses to conventional therapies. This highlights the potential for developing new treatment protocols utilizing such compounds as adjunctive therapies in oncology .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-10-19-15(22-20-10)12-8-16-9-18-14(12)17-7-11-5-3-4-6-13(11)21-2/h3-6,8-9H,7H2,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGSOFSRTWTDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=CN=C2NCC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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